(1-(Ethylsulfonyl)cyclopropyl)methanamine
Description
Significance of Cyclopropyl (B3062369) and Sulfonyl Moieties in Contemporary Molecular Design
The deliberate incorporation of cyclopropyl and sulfonyl moieties into molecular frameworks is a cornerstone of modern molecular design, driven by the unique and advantageous properties these groups impart.
The cyclopropyl group , a three-membered carbocyclic ring, is prized for its ability to introduce conformational rigidity and a high degree of sp3 character into a molecule. acs.orglongdom.org This structural constraint can be pivotal in optimizing the binding affinity of a drug candidate to its biological target by reducing the entropic penalty upon binding. The strained nature of the cyclopropane (B1198618) ring also endows it with unique electronic properties, behaving in some contexts as a "cy-pi" system with partial double-bond character. This can influence the pKa of adjacent functional groups and modulate metabolic stability, often protecting neighboring sites from enzymatic degradation. acs.org
The sulfonyl group (R-SO2-R') is a powerful and versatile functional group in medicinal chemistry. biologyinsights.comnih.gov Its tetrahedral geometry and the presence of two oxygen atoms act as strong hydrogen bond acceptors, facilitating crucial interactions with biological macromolecules. biologyinsights.comresearchgate.net The sulfonyl group is chemically stable and resistant to metabolic degradation, contributing to improved pharmacokinetic profiles of drug candidates. biologyinsights.com Furthermore, its strong electron-withdrawing nature can significantly influence the electronic properties of adjacent parts of a molecule, and it is considered a bioisostere for other functional groups like carbonyls and phosphates. researchgate.netresearchgate.net The sulfonamide linkage, a key feature in many pharmaceuticals, showcases the broad utility of the sulfonyl group in creating diverse and biologically active compounds. nih.gov
The combination of a cyclopropyl ring and a sulfonyl group in a single molecule, as seen in (1-(Ethylsulfonyl)cyclopropyl)methanamine, offers a synergistic blend of these beneficial attributes, providing a scaffold with constrained geometry, specific electronic characteristics, and metabolic stability.
Historical Context of Cyclopropylmethanamine Derivatives in Synthetic Chemistry Research
The journey of cyclopropylamine (B47189) derivatives in synthetic chemistry has been one of continuous evolution, driven by their utility as versatile synthetic intermediates. Early synthetic methods for accessing cyclopropylamines were often multi-step and lacked broad applicability. A significant advancement came with the adaptation of classical cyclopropanation reactions to include a nitrogen functionality. acs.org
One of the foundational methods for the synthesis of primary amines, the Curtius rearrangement , has been successfully applied to cyclopropyl acyl azides to furnish cyclopropylamines. chemrxiv.org This method involves the thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the corresponding amine.
The development of the Kulinkovich reaction , and its subsequent modifications, provided a more direct route to cyclopropylamines from nitriles or amides. acs.org This titanium-mediated cyclopropanation has become a powerful tool for the synthesis of a wide range of substituted cyclopropylamines.
Historically, the synthesis of cyclopropylamines was also explored through the Hofmann rearrangement of cyclopropanecarboxamide. google.com This classic named reaction, involving the treatment of a primary amide with a halogen and a strong base, provided an early pathway to this important class of compounds.
Over the decades, the synthetic repertoire for creating cyclopropylmethanamine derivatives has expanded significantly, with modern methods focusing on efficiency, stereoselectivity, and functional group tolerance. These advancements have been crucial in making complex cyclopropylamine-containing molecules more accessible for research and development in various scientific disciplines. acs.orgchemrxiv.org
Interactive Data Table: Properties of Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| (1-(Methylsulfonyl)cyclopropyl)methanamine | 1247133-65-8 | C5H11NO2S | 149.21 g/mol |
| [1-(3-Ethylsulfonylphenyl)cyclopropyl]methanamine | 105425544 | C12H17NO2S | 239.34 g/mol |
| [1-(3-Ethylsulfonylpropyl)cyclopropyl]methanamine | 66024639 | C9H19NO2S | 205.32 g/mol |
| (1-(1H-Pyrazol-1-yl)cyclopropyl)methanamine | 1784673-27-3 | C7H11N3 | 137.18 g/mol |
| (1-(1H-imidazol-5-yl)cyclopropyl)methanamine | 1098973-07-9 | C7H11N3 | 137.18 g/mol |
| Cyclopropyl(1-methyl-1H-imidazol-2-yl)methanamine | 927986-30-9 | C8H13N3 | 151.21 g/mol |
Properties
IUPAC Name |
(1-ethylsulfonylcyclopropyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-2-10(8,9)6(5-7)3-4-6/h2-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNQVTPZTHGSNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1(CC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Ethylsulfonyl Cyclopropyl Methanamine and Its Analogs
Strategies for Cyclopropane (B1198618) Ring Formation
The formation of the three-membered cyclopropane ring is a critical step in the synthesis of these compounds. Various methods have been developed to achieve this, each with its own advantages and applications.
Carbene/Carbenoid Cyclopropanation Approaches
Carbene and carbenoid-mediated reactions are a cornerstone of cyclopropane synthesis. These highly reactive intermediates readily react with alkenes to form the cyclopropane ring.
One approach involves the use of sulfones as carbene equivalents. In the presence of a strong base like sodium amide (NaNH₂) or n-butyllithium (n-BuLi), dialkyl sulfones can react with styrenes and arylbutadienes to produce 1,1-dialkylcyclopropanes. This method has been shown to be effective for a range of substrates, with reported yields of up to 89%. Mechanistic studies suggest that this reaction proceeds through a stepwise anionic process initiated by the direct addition of sulfonyl anions to the carbon-carbon double bond of the alkene.
Another strategy utilizes gem-dichloroalkanes as precursors to nonstabilized carbenes for the asymmetric cyclopropanation of alkenes, often catalyzed by transition metals like cobalt. The Simmons-Smith reaction, which employs a carbenoid reagent (typically diiodomethane and a zinc-copper couple), is another well-established method for cyclopropanation. This reaction is known for its stereospecificity, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.
The following table summarizes some examples of carbene/carbenoid cyclopropanation reactions:
| Carbene/Carbenoid Precursor | Alkene Substrate | Catalyst/Reagent | Product | Yield |
|---|---|---|---|---|
| Dialkyl sulfones | Styrenes, Arylbutadienes | NaNH₂ or n-BuLi | 1,1-Dialkylcyclopropanes | Up to 89% |
| gem-Dichloroalkanes | Alkenes | Cobalt catalyst | Substituted cyclopropanes | High enantioselectivity |
| Diiodomethane | Alkenes | Zinc-Copper couple | Cyclopropanes | Varies |
Ring-Closing Reactions Involving Sulfonyl Groups
Intramolecular ring-closing reactions provide an alternative pathway to cyclopropane rings, particularly those bearing sulfonyl groups. A notable example is a triple C-C bond cascade process for synthesizing heteroaryl cyclopropanes. This reaction proceeds through the reaction of vinyl sulfonium salts and sulfones under mild conditions. The sequence involves an initial conjugate addition, followed by a Smiles-Truce rearrangement, and culminates in a 3-exo-tet ring closure to afford the cyclopropane. This metal-free cascade reaction offers a novel retrosynthetic approach to complex cyclopropanes.
Cycloaddition and Anionic Cyclization Pathways
Cycloaddition reactions represent another versatile strategy for constructing cyclopropane rings. These reactions involve the joining of two or more unsaturated molecules to form a cyclic product. For instance, the reaction of N-sulfonyl ketimines with ethenesulfonyl fluorides, promoted by a base like DBU, can lead to the formation of trans-cyclopropanes with excellent diastereoselectivity.
Anionic cyclization pathways also play a role in cyclopropane synthesis. A method has been described where an anion relay results in the formation of a reactive carbanion that undergoes an intramolecular Tsuji-Trost cyclopropanation to form vinyl cyclopropanes.
Introduction and Modification of the Ethylsulfonyl Moiety
Once the cyclopropane core is established, the next crucial step is the introduction or modification of the ethylsulfonyl group.
Sulfonylation Reactions on Cyclopropyl (B3062369) Precursors
The direct sulfonylation of a pre-formed cyclopropylamine (B47189) is a common method for introducing the sulfonyl group. This typically involves reacting the cyclopropylamine with an appropriate sulfonyl chloride, such as ethylsulfonyl chloride, in the presence of a base. An indium-catalyzed sulfonylation of amines has been reported as a facile and efficient method for synthesizing a wide range of sulfonamides in excellent yields. This method is applicable to various amines, including less nucleophilic and sterically hindered ones.
Functional Group Interconversion of Sulfur-Containing Precursors
An alternative strategy involves the use of a cyclopropane precursor that already contains a sulfur atom, which is then converted to the desired ethylsulfonyl group. For example, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can produce a cyclopropyl sulfide scaffold. This sulfide can then be oxidized to the corresponding sulfoxide and subsequently to the sulfone. The sulfoxide-magnesium exchange protocol can be used to generate an intermediate cyclopropyl Grignard reagent, which can be trapped with various electrophiles.
The following table outlines some methods for introducing and modifying the ethylsulfonyl moiety:
| Method | Precursor | Reagents | Product |
|---|---|---|---|
| Direct Sulfonylation | Cyclopropylamine | Ethylsulfonyl chloride, Base | Ethylsulfonyl cyclopropylamine |
| Indium-Catalyzed Sulfonylation | Amines | Sulfonyl chlorides, Indium catalyst | Sulfonamides |
| Oxidation of Sulfide | Cyclopropyl phenyl sulfide | Oxidizing agent (e.g., m-CPBA) | Cyclopropyl phenyl sulfone |
Amine Functionalization and Derivatization
The introduction of the primary amine is a critical step in the synthesis of (1-(Ethylsulfonyl)cyclopropyl)methanamine. Several standard organic chemistry transformations can be employed to achieve this, starting from precursors such as nitriles, aldehydes, or halides.
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. This strategy would typically involve a precursor such as (1-(ethylsulfonyl)cyclopropyl) carbaldehyde. The process involves the initial formation of an imine by reacting the aldehyde with an ammonia source, which is then reduced in situ to the desired primary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.
Another related approach starts from the corresponding nitrile, (1-(ethylsulfonyl)cyclopropyl)carbonitrile. The reduction of the nitrile group to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure, often with catalysts like Raney Nickel. A patent for a related process describes the hydrogenation of cyclopropyl cyanide to cyclopropylmethanamine using catalysts such as rhodium on carbon.
Table 1: Representative Reductive Amination Conditions for Amine Synthesis
| Precursor | Reagents and Conditions | Product | Reference |
| Aldehyde/Ketone | Ammonia source (e.g., NH₄OAc), Reducing agent (e.g., NaCNBH₃, NaBH(OAc)₃), Solvent (e.g., MeOH, DCE) | Primary Amine | |
| Nitrile | Reducing agent (e.g., LiAlH₄, H₂/Raney Ni) | Primary Amine | |
| Aldehyde/Amine | Ti(i-PrO)₄, NaBH₄ | Secondary Amine (from primary amine) |
Note: This table represents general conditions for the reaction type, as specific examples for this compound are not detailed in the cited literature.
Nucleophilic Substitution Reactions to Form the Amine Linkage
An alternative pathway to the amine involves a nucleophilic substitution reaction on a suitable precursor. A key intermediate for this route would be a compound like 1-(halomethyl)-1-(ethylsulfonyl)cyclopropane, for instance, 1-(bromomethyl)-1-(ethylsulfonyl)cyclopropane. This electrophilic substrate can react with a nitrogen nucleophile.
Common nitrogen sources for this type of reaction include ammonia, or protected ammonia equivalents like sodium azide (B81097) followed by reduction, or phthalimide (the Gabriel synthesis). A patent mentions the synthesis of 1-(bromomethyl)-1-(ethylsulfonyl)cyclopropane, which serves as a precursor for substitution reactions, although it was used to form an ether linkage in the described context. The reaction with an amine source would proceed via an Sₙ2 mechanism to yield the target primary amine or a protected version thereof.
Post-Synthetic Modifications of the Amine Group
Once this compound is synthesized, the primary amine group serves as a versatile handle for further derivatization to produce a wide range of analogs. Standard amine chemistry can be applied to generate amides, sulfonamides, carbamates, and secondary or tertiary amines.
For example, acylation with an acyl chloride or carboxylic anhydride in the presence of a base would yield the corresponding amide. Reaction with a sulfonyl chloride would produce a sulfonamide. Furthermore, the primary amine can undergo reductive amination with other aldehydes or ketones to form secondary amines, or undergo direct alkylation with alkyl halides. Such modifications are crucial in medicinal chemistry for modulating the physicochemical properties and biological activity of a lead compound. For instance, recent studies have detailed the synthesis of various amide derivatives containing a cyclopropane ring for biological evaluation.
Stereoselective Synthesis of Chiral this compound
The central carbon of the cyclopropane ring attached to the ethylsulfonyl and aminomethyl groups is a stereocenter. Therefore, controlling the stereochemistry to produce a single enantiomer is often a critical goal, particularly for pharmaceutical applications. This can be achieved through asymmetric cyclopropanation or by using chiral auxiliaries.
Asymmetric Cyclopropanation Techniques
Asymmetric cyclopropanation is a powerful method for establishing the stereochemistry of the cyclopropane ring at the outset of the synthesis. This typically involves the reaction of an alkene with a carbene or carbenoid species, catalyzed by a chiral transition metal complex, often based on rhodium, copper, or cobalt.
For the synthesis of the target compound, a plausible route would involve the asymmetric cyclopropanation of ethyl vinyl sulfone with a suitable carbene precursor, such as ethyl diazoacetate, followed by chemical modification of the ester group into the aminomethyl group. The choice of the chiral ligand on the metal catalyst is crucial for inducing high levels of enantioselectivity. Significant research has been dedicated to developing catalysts that can control both diastereoselectivity and enantioselectivity in cyclopropanation reactions.
Chiral Auxiliary and Organocatalytic Approaches
Chiral auxiliaries are another established strategy for controlling stereochemistry. A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to a precursor molecule to direct a diastereoselective cyclopropanation reaction. For example, methods have been developed for the asymmetric synthesis of cyclopropylamines using chiral N-sulfinyl ketimines as precursors. The chiral sulfinyl group acts as an auxiliary to direct the addition of a Grignard reagent, leading to the formation of the chiral cyclopropylamine with good diastereoselectivity. Another approach involves the use of chiral auxiliaries like pseudoephedrine to direct the formation of chiral centers in precursors that can be converted to cyclopropylamines.
Organocatalysis, which uses small chiral organic molecules as catalysts, has also emerged as a powerful tool in asymmetric synthesis. While specific organocatalytic methods for the direct synthesis of this compound are not reported, organocatalysts are known to effectively catalyze various transformations, including asymmetric cyclopropanations, that could potentially be adapted for this purpose.
Table 2: Common Chiral Auxiliaries and Catalysts in Asymmetric Synthesis
| Method | Reagent/Catalyst Type | Application Example | Reference |
| Asymmetric Catalysis | Chiral Rhodium(II) or Cobalt(II) complexes | Cyclopropanation of alkenes with diazo compounds | |
| Chiral Auxiliary | N-tert-Butanesulfinamide (Ellman's auxiliary) | Asymmetric synthesis of amines | |
| Chiral Auxiliary | Oxazolidinones (Evans auxiliaries) | Asymmetric alkylation and aldol reactions | |
| Organocatalysis | Chiral Phosphoric Acids, Proline derivatives | Various asymmetric transformations | N/A |
Note: This table provides general examples of reagents and catalysts used in asymmetric synthesis relevant to the formation of chiral amines and cyclopropanes.
Resolution Methods for Enantiomeric Purity
The separation of enantiomers from a racemic mixture of this compound and related compounds relies on the conversion of the enantiomeric pair into diastereomers with different physical properties, or on the differential interaction of the enantiomers with a chiral environment. The most common methods employed for this purpose are diastereomeric salt formation and chiral high-performance liquid chromatography (HPLC).
Diastereomeric Salt Resolution
A widely used method for the resolution of chiral amines is the formation of diastereomeric salts with a chiral resolving agent. libretexts.org This technique leverages the principle that diastereomers exhibit different solubilities, allowing for their separation by fractional crystallization. libretexts.org For primary amines such as this compound, chiral acids are commonly employed as resolving agents. libretexts.org
The process involves reacting the racemic amine with an enantiomerically pure chiral acid in a suitable solvent. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomer will typically be less soluble and will crystallize out of the solution, while the other remains dissolved. libretexts.org The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, usually by treatment with a base, to yield the desired enantiomerically enriched amine.
Commonly used chiral resolving agents for primary amines include derivatives of tartaric acid and chiral sulfonic acids. libretexts.orggoogle.com For instance, a patent for the resolution of primary amines with acidic α-hydrogens describes the use of chiral sulfonic acids, such as (1S)-(+)-10-camphorsulfonic acid, to selectively crystallize one diastereomeric salt. google.comgoogle.com Another patent highlights the use of tartaric acid derivatives for the chiral resolution of a key intermediate in the synthesis of a pharmaceutical, achieving high enantiomeric purity.
The choice of solvent is crucial for successful diastereomeric resolution, as it significantly influences the solubility difference between the diastereomeric salts. A systematic screening of various solvents is often necessary to identify the optimal conditions for crystallization. fishersci.com
Table 1: Potential Chiral Resolving Agents for this compound
| Resolving Agent Class | Specific Examples | Reference |
| Chiral Carboxylic Acids | (+)-Tartaric acid, (-)-Mandelic acid, Dibenzoyl-L-tartaric acid | libretexts.org |
| Chiral Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | google.comgoogle.com |
This table presents potential resolving agents based on general methods for resolving primary amines.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including pharmaceuticals. nih.govpharmafocusamerica.com
For the separation of this compound and its analogs, a screening of different chiral columns and mobile phase compositions would be necessary to achieve optimal resolution. The choice of mobile phase, which can be a normal-phase (e.g., hexane/alcohol mixtures) or reversed-phase (e.g., water/acetonitrile/methanol mixtures) system, plays a critical role in the separation efficiency. pharmafocusamerica.com The addition of acidic or basic modifiers to the mobile phase can also significantly improve peak shape and resolution for amine-containing compounds. researchgate.net
Preparative chiral HPLC can be employed to isolate larger quantities of the individual enantiomers with high purity. chiraltech.com This technique is particularly useful when diastereomeric salt resolution is not effective or for obtaining both enantiomers in high purity.
Table 2: General Parameters for Chiral HPLC Separation of Amines
| Parameter | Description | Common Conditions | Reference |
| Chiral Stationary Phase | The chiral selector responsible for enantioseparation. | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) | nih.govpharmafocusamerica.com |
| Mobile Phase | The solvent system that carries the sample through the column. | Normal Phase: Hexane/Isopropanol, Hexane/EthanolReversed Phase: Acetonitrile/Water, Methanol/Water (often with additives) | pharmafocusamerica.com |
| Additives | Used to improve peak shape and resolution. | For basic compounds: Diethylamine (DEA), Trifluoroacetic acid (TFA) | researchgate.net |
| Detection | Method for observing the separated compounds. | UV/Vis Detector, Circular Dichroism (CD) Detector | mdpi.com |
This table outlines general conditions and is a starting point for developing a specific method for this compound.
Chemical Reactivity and Transformation Mechanisms of 1 Ethylsulfonyl Cyclopropyl Methanamine
Ring-Opening Reactions of the Cyclopropane (B1198618) Core
The inherent strain of the three-membered ring, combined with the electronic activation by the sulfonyl group, makes ring-opening a favorable process under various conditions. Such cyclopropanes are often termed "donor-acceptor" cyclopropanes, where the C1-C2 bond is polarized, facilitating its cleavage.
Under acidic conditions, the cyclopropane ring of molecules analogous to (1-(Ethylsulfonyl)cyclopropyl)methanamine can open through mechanisms involving cationic intermediates. The reaction is typically initiated by the protonation of the most basic site, which could be the nitrogen of the amine or an oxygen of the sulfonyl group.
Lewis acids can coordinate to the sulfonyl group, enhancing its electron-accepting properties and further polarizing the cyclopropane C-C bonds. This activation facilitates nucleophilic attack, leading to a ring-opened product. libretexts.org The mechanism often proceeds through the formation of a stabilized 1,3-dipole or zwitterionic intermediate, which is then trapped by a nucleophile. libretexts.org
Table 1: Proposed Acid-Catalyzed Ring-Opening Reactions This table is illustrative of potential transformations based on the reactivity of analogous compounds.
| Catalyst Type | Proposed Intermediate | Potential Nucleophiles | Resulting Structure |
|---|---|---|---|
| Lewis Acid (e.g., SnCl₄, Yb(OTf)₃) | 1,3-Dipole/Zwitterion | Alcohols, Water, Arenes | 1,3-Functionalized acyclic amine |
| Brønsted Acid (e.g., HCl, H₂SO₄) | Protonated Amine / Carbocation | Halide ions, Water | γ-Haloamine or γ-Hydroxyamine |
Transition metals, particularly palladium, are effective catalysts for the ring-opening of strained rings like cyclopropanes. researchgate.netrsc.org For cyclopropylamine (B47189) derivatives, a common mechanistic pathway involves the oxidative addition of a low-valent metal catalyst (e.g., Pd(0)) into a C-C bond of the cyclopropane ring. tymcdonald.com
This insertion results in the formation of a metallacyclobutane intermediate. This intermediate is unstable and can undergo further transformations. For instance, in the presence of an adjacent aryl halide, the initial oxidative addition of palladium into the C-X bond can trigger an intramolecular attack on the cyclopropane ring, leading to a ring-expanded product. tymcdonald.com This process highlights how the cyclopropane can act as a latent carbanion equivalent in organometallic catalytic cycles.
Table 2: General Scheme for Palladium-Catalyzed Ring Opening Based on established mechanisms for related aminocyclopropanes. tymcdonald.com
| Step | Description | Intermediate |
|---|---|---|
| 1. Oxidative Addition | Pd(0) inserts into a cyclopropane C-C bond. | Palladacyclobutane |
| 2. Isomerization/Rearrangement | The metallacycle rearranges. | Various organopalladium(II) species |
| 3. Reductive Elimination | The metal is expelled, forming a new C-C or C-H bond. | Ring-opened or rearranged product |
The C-C bonds of the cyclopropane ring can also be cleaved via radical-mediated pathways. One relevant approach involves electrochemical oxidation. Under anodic oxidation, an arylcyclopropane can lose an electron to form a radical cation. researchgate.net This species is significantly weakened, and the most substituted C-C bond of the ring readily cleaves to form a more stable benzylic radical and a distal carbocation, leading to 1,3-difunctionalization. researchgate.net For this compound, a similar single-electron oxidation could initiate ring cleavage.
Furthermore, reactions involving sulfonyl radicals are well-documented. It is conceivable that under radical-generating conditions, a radical could add to the sulfonyl group or abstract a hydrogen atom, initiating a sequence of events that leads to the fragmentation of the cyclopropane ring, potentially with the elimination of an ethylsulfonyl radical.
The electron-withdrawing ethylsulfonyl group makes the cyclopropane ring electrophilic, enabling it to undergo ring-opening via conjugate addition or a "homo-Michael" addition pathway. Strong nucleophiles can attack one of the methylene (B1212753) carbons of the cyclopropane ring in an SN2-type reaction.
This attack induces the cleavage of the distal C-C bond, with the negative charge being stabilized by the adjacent sulfonyl group. This mechanism is well-established for cyclopropanes bearing acceptor groups like phosphoryl, cyano, or nitro groups. Common nucleophiles for this type of transformation include soft nucleophiles like thiolates and amines. The reaction typically proceeds under mild conditions and results in a 1,3-disubstituted acyclic product.
Table 3: Examples of Nucleophile-Induced Ring Opening in Activated Cyclopropanes Illustrates reactivity analogous to this compound.
| Activating Group | Nucleophile | Product Type | Reference |
|---|---|---|---|
| Phosphine Oxide | Piperidine, Thiophenol | γ-Aminophosphine oxide, γ-Thioetherphosphine oxide | |
| Nitro | Sodium Thiophenoxide | γ-Nitro thioether | |
| Diester | Indoles | C3-alkylated indole |
Reactivity of the Ethylsulfonyl Group
The ethylsulfonyl group is a strong electron-withdrawing group and a competent leaving group, which imparts distinct reactivity to the molecule.
The ethylsulfonyl group can participate in elimination reactions, acting as a leaving group. Given the structure of this compound, a β-elimination reaction is conceivable, although it would require harsh conditions due to the stability of the cyclopropane ring. A more plausible scenario would involve the modification of the aminomethyl group to introduce a hydrogen atom beta to the sulfonyl group, which could then be eliminated.
Alternatively, under strongly basic conditions, an elimination reaction could potentially lead to the formation of a cyclopropene (B1174273) derivative, though this is a high-energy process. The regioselectivity of such an elimination would be governed by the acidity of the protons adjacent to the sulfonyl group and the stereoelectronic requirements of the elimination pathway.
The sulfur atom of the ethylsulfonyl group is electrophilic and can be subject to nucleophilic attack. Strong nucleophiles can displace the ethyl group or, more likely, lead to cleavage of the sulfur-cyclopropyl bond. The feasibility of nucleophilic substitution at the sulfonyl center is influenced by the nature of the nucleophile and the reaction conditions. Theoretical studies and experimental data on analogous sulfonyl compounds suggest that such reactions typically proceed through an addition-elimination mechanism. mdpi.com
The strong electron-withdrawing nature of the ethylsulfonyl group significantly influences the reactivity of the adjacent cyclopropyl (B3062369) carbons. This activating effect makes the protons on the cyclopropane ring more acidic and renders the carbon atom attached to the sulfonyl group electrophilic.
This activation facilitates reactions such as nucleophilic attack on the cyclopropane ring, potentially leading to ring-opening. The polarization of the C-S bond makes the cyclopropyl carbon susceptible to attack by soft nucleophiles. Research on other electrophilic cyclopropanes has shown that electron-accepting groups promote ring-opening reactions.
The table below outlines the potential reactivity of the ethylsulfonyl group and its activating role.
| Reaction Type | Reagents/Conditions | Potential Products | Activating Role of Sulfonyl Group |
| Elimination | Strong bases (e.g., alkoxides) | Alkenes, cyclopropenes | Stabilizes the transition state |
| Nucleophilic Substitution | Strong nucleophiles (e.g., organometallics) | Sulfonic acid derivatives, ring-opened products | Renders the sulfur atom electrophilic |
| Ring-Opening | Soft nucleophiles (e.g., thiolates) | Thioethers, functionalized alkanes | Activates the adjacent cyclopropyl carbon |
Advanced Spectroscopic and Computational Characterization in Research
Elucidation of Reaction Intermediates and Transition States
Understanding the reaction mechanisms involving (1-(Ethylsulfonyl)cyclopropyl)methanamine is crucial for controlling reaction outcomes and designing new synthetic pathways. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to map potential energy surfaces, thereby identifying and characterizing transient species such as intermediates and transition states.
Research on related systems, such as the phosphine-catalyzed ring-opening of cyclopropyl (B3062369) ketones, demonstrates that reaction pathways can involve several steps, including nucleophilic attack to open the three-membered ring, followed by intramolecular additions or rearrangements. rsc.org For reactions involving the cyclopropyl group in this compound, computational studies can elucidate the energetics of potential ring-opening mechanisms, which could proceed through cationic or radical intermediates depending on the reaction conditions. The ethylsulfonyl group significantly influences the stability of these intermediates through its inductive and mesomeric effects.
DFT calculations can model the geometry of transition states, providing insights into the activation energy barriers for different competing pathways. For instance, in a hypothetical nucleophilic substitution at the aminomethyl carbon, calculations could predict the structure of the trigonal bipyramidal transition state. Similarly, for reactions involving the cyclopropane (B1198618) ring, theoretical models can predict whether the ring-opening is concerted or stepwise and identify the key stabilizing interactions in the transition state structure. researchgate.net
Table 1: Illustrative Computational Data for Characterizing Transition States This table presents hypothetical data to illustrate the parameters typically obtained from DFT calculations for a reaction transition state.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Activation Energy (ΔG‡) | The Gibbs free energy difference between reactants and the transition state. | 25.5 kcal/mol |
| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true saddle point. | -350 cm⁻¹ |
| Key Bond Distances | Distances of forming or breaking bonds in the transition state structure. | C-Nu: 2.1 Å; C-Lg: 2.3 Å |
| Charge Distribution | Partial atomic charges (e.g., Mulliken, NBO) on key atoms. | Cα: +0.25; Nu: -0.45 |
Conformational Analysis through Theoretical and Experimental Methods
Theoretical methods, such as ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) and DFT, are pivotal in exploring this landscape. nih.govnih.gov These methods can calculate the relative energies of different conformers to identify the most stable arrangements. For cyclopropylamine (B47189) itself, studies have shown the existence of trans and gauche conformers, with a defined energy difference between them. nih.gov In this compound, the bulky and polar ethylsulfonyl group introduces additional steric and electrostatic interactions that significantly influence the conformational preferences. The most stable conformers likely balance the steric repulsion between the substituents while optimizing favorable electrostatic or hyperconjugative interactions with the cyclopropyl ring. researchgate.net
Experimentally, Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for conformational analysis in solution. Nuclear Overhauser Effect (NOE) measurements can provide through-space proton-proton distances, which help to establish the relative orientation of the substituents. mdpi.com Coupling constants (³J) can also provide information about dihedral angles. By comparing experimental NMR data with theoretical predictions from computational models, a detailed and reliable picture of the dominant conformations can be constructed. uwlax.edu
Table 2: Hypothetical Relative Energies of this compound Conformers This table illustrates how computational chemistry can be used to compare the stability of different spatial arrangements (conformers) of the molecule.
| Conformer | Dihedral Angle (S-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Anti-periplanar | 180° | 0.00 | 65% |
| Gauche (+) | +65° | 0.85 | 17.5% |
| Gauche (-) | -65° | 0.85 | 17.5% |
| Syn-periplanar | 0° | 4.50 | <1% |
Application of Computational Chemistry in Predicting Reactivity and Selectivity
Beyond characterizing stable structures and transition states, computational chemistry offers a predictive framework for understanding the chemical behavior of this compound.
DFT is a versatile tool for probing the electronic structure of molecules to predict their reactivity. aps.org By calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can identify the likely sites for nucleophilic and electrophilic attack. mdpi.com For this compound, the HOMO is expected to be localized on the nitrogen atom of the amine group, indicating its nucleophilic character. The LUMO is likely associated with the σ* orbitals of the C-S or C-N bonds or influenced by the electron-withdrawing sulfonyl group, highlighting potential sites for receiving electrons.
Furthermore, DFT can be used to calculate various chemical reactivity descriptors. frontiersin.orgmdpi.com Fukui functions and condensed-to-atom variants can pinpoint the most reactive atoms within the molecule for electrophilic, nucleophilic, or radical attack. nih.gov Mapping the electrostatic potential (ESP) onto the electron density surface provides a visual guide to the charge distribution, revealing electron-rich (negative potential, typically around the amine nitrogen and sulfonyl oxygens) and electron-poor (positive potential) regions. nih.gov This information is invaluable for predicting how the molecule will interact with other reagents and for explaining observed regioselectivity in reactions.
While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules or other reactants. nih.gov For a flexible molecule like this compound, MD simulations can model its behavior in a solution, showing how solvent molecules arrange around it and how its conformation fluctuates.
In the context of chemical transformations, MD can be used to sample the conformational space of reactants as they approach each other, providing a more dynamic picture of the events leading up to the transition state. This is particularly useful for understanding reactions where the specific conformation of the reactant is crucial for selectivity. For example, MD simulations of cyclopropylamine-containing compounds have been used to study their interactions and binding dynamics within the active sites of enzymes, revealing key intermolecular interactions that stabilize the bound state. nih.gov
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the rapid prediction of properties and the design of novel molecules. mdpi.comyoutube.com Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on vast databases of known chemical structures and their properties. nih.govacs.orgnih.gov Once trained, these models can generate new, previously unsynthesized molecular structures that are predicted to have desirable properties. researchgate.net
Role As a Privileged Scaffold and Building Block in Complex Chemical Synthesis
Integration into Complex Heterocyclic Systems
The primary amine functionality of (1-(Ethylsulfonyl)cyclopropyl)methanamine serves as a key handle for its incorporation into a wide variety of complex heterocyclic systems. Heterocycles are core components of numerous pharmaceuticals, and the ability to introduce the unique cyclopropyl-sulfonyl motif can significantly influence the pharmacological properties of the resulting molecules. nih.gov
The synthesis of heterocycles often involves the reaction of a primary amine with various carbonyl compounds, α-halogenated carbonyls, or other electrophilic partners. e3s-conferences.org For instance, the amine can be used as a starting material in condensation reactions to form five- or six-membered rings. A notable application is in the synthesis of imidazothiazole derivatives, a class of compounds known for a broad spectrum of biological activities, including anti-inflammatory, anti-infective, and antitumor effects. nih.gov The general synthetic approach would involve reacting this compound with an α-haloketone to form an intermediate, which then undergoes cyclization to yield the desired imidazothiazole core.
The strained nature of the cyclopropane (B1198618) ring and the electronic influence of the sulfonyl group can also be exploited in ring-opening or cycloaddition reactions to generate more intricate heterocyclic frameworks. nih.gov The unique stereoelectronic properties of the cyclopropyl (B3062369) group can direct the regioselectivity and stereoselectivity of these transformations, providing access to novel chemical space. Recently developed synthetic methods that enable the formation of saturated heterocycles from simple chain-like amines further expand the potential for integrating this scaffold into drug-like molecules. scripps.edu
Design Principles for Scaffold Derivatization in Chemical Space Exploration
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, serving as a starting point for the design of diverse compound libraries. The this compound moiety possesses several features that make it an attractive privileged scaffold. nih.govresearchgate.net
Key properties of the scaffold include:
Three-Dimensionality and Rigidity : The cyclopropane ring provides a rigid, well-defined three-dimensional geometry, which can reduce the entropic penalty upon binding to a biological target. nih.govscientificupdate.com This conformational constraint is a valuable attribute in drug design.
Polarity and Hydrogen Bonding : The ethylsulfonyl group is a strong hydrogen bond acceptor, while the primary amine is a hydrogen bond donor. These features allow for specific and strong interactions with protein targets.
Metabolic Stability : The cyclopropyl group is often introduced into drug candidates to enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.govresearchgate.net
Scaffold hopping is a key strategy in medicinal chemistry used to identify structurally novel compounds with similar biological activity to a known parent compound. nih.govbhsai.org The this compound scaffold is an ideal candidate for such strategies. Derivatization can be systematically explored by modifying different parts of the molecule:
| Derivatization Site | Potential Modifications | Desired Outcome |
| Primary Amine | Acylation, alkylation, sulfonylation, reductive amination | Introduce diverse functional groups to probe interactions with target proteins. |
| Ethylsulfonyl Group | Variation of the alkyl group (e.g., methyl, propyl) | Modulate polarity, solubility, and metabolic stability. |
| Cyclopropane Ring | Introduction of substituents (if synthetic route allows) | Fine-tune the three-dimensional shape and electronics of the scaffold. |
By systematically applying these derivatization principles, chemists can explore the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
Cyclopropyl-Sulfonyl-Amine Motif in Combinatorial Library Synthesis Methodologies
Combinatorial chemistry enables the rapid synthesis of large numbers of related compounds, which is a powerful tool for drug discovery. nih.gov The this compound scaffold is well-suited for the construction of combinatorial libraries due to the presence of the highly reactive primary amine.
Using solid-phase or solution-phase parallel synthesis, the amine can be reacted with a diverse set of building blocks. For example, a library of amides can be generated by reacting the core scaffold with a collection of different carboxylic acids. Similarly, libraries of ureas, sulfonamides, or secondary amines can be produced.
Below is a hypothetical representation of a combinatorial library synthesis using the this compound scaffold.
| Scaffold | Reagent Class (R-X) | Resulting Linkage | Library Type |
| This compound | Carboxylic Acids (R-COOH) | Amide | Amide Library |
| This compound | Isocyanates (R-NCO) | Urea | Urea Library |
| This compound | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Sulfonamide Library |
| This compound | Aldehydes/Ketones (R-CHO/R₂CO) + Reducing Agent | Secondary/Tertiary Amine | Amine Library |
This approach allows for the creation of thousands of distinct compounds from a single core structure, facilitating high-throughput screening to identify hits against various biological targets. nih.gov
Strategic Utility in the Synthesis of Diverse Organic Molecules for Research Applications
Beyond its direct use in drug discovery programs, this compound is a valuable building block for the synthesis of a wide range of organic molecules for research purposes. minakem.comresearchgate.netenamine.net Cyclopropylamines, in general, are important intermediates in the agrochemical and material science fields and are used to construct complex molecular probes and other specialized chemical tools. longdom.orgchemrxiv.org
The strategic utility of this compound stems from the unique combination of its functional groups:
The Primary Amine : A versatile nucleophile and a site for introducing a vast array of other functionalities. nih.govlongdom.org
The Ethylsulfonyl Group : A polar functional group that can influence the physicochemical properties of the final molecule, such as solubility and crystal packing. It can also serve as a handle for further chemical modification.
The Cyclopropane Ring : A strained ring system that can participate in unique chemical transformations, including ring-opening reactions under specific conditions to yield different carbocyclic or heterocyclic structures. nih.gov
The synthesis of molecules containing the cyclopropylamine (B47189) moiety has been a significant area of research, with numerous methods developed for their preparation. nih.govnih.gov The availability of scalable synthetic routes to compounds like this compound is crucial for its widespread application as a building block in both academic and industrial research settings. d-nb.infogoogle.com
Q & A
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber glass vials under inert gas (argon/nitrogen) to prevent hydrolysis of the sulfonyl group. Monitor degradation via quarterly LC-MS analysis (detect sulfonic acid byproducts at m/z +16) .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve cyclopropane ring formation efficiency?
- Methodological Answer :
- Ring-Closing Strategies : Compare Simmons–Smith (Zn/CHI) vs. transition-metal-catalyzed cyclopropanation (e.g., Rh(OAc) with ethyl diazoacetate). Monitor reaction progress via -NMR for cyclopropane proton splitting patterns (J = 4–8 Hz) .
- Kinetic Analysis : Use DFT calculations to model transition states and identify rate-limiting steps (e.g., steric hindrance at the cyclopropane-adjacent carbon) .
Q. How should researchers address contradictions in spectral data (e.g., NMR chemical shift variability) for derivatives of this compound?
- Methodological Answer :
- Solvent Effects : Re-acquire -NMR spectra in deuterated DMSO vs. CDCl to assess hydrogen bonding’s impact on sulfonyl group shifts (Δδ up to 0.3 ppm observed) .
- Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to detect conformational exchange broadening (e.g., cyclopropane ring puckering) between 25°C and −40°C .
Q. What methodologies are recommended for evaluating the ecological impact of this compound given limited ecotoxicological data?
- Methodological Answer :
- Read-Across Analysis : Use OECD QSAR Toolbox to predict biodegradability (e.g., log Kow <3 suggests moderate mobility in soil) based on structurally similar sulfonamide compounds .
- Microcosm Studies : Expose aquatic models (e.g., Daphnia magna) to graded concentrations (0.1–10 mg/L) and measure 48-h LC values. Compare with EPA’s ECOTOX database thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
